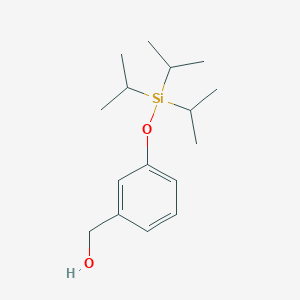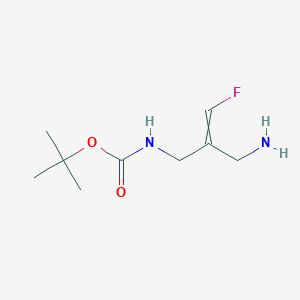
3-(Bis(2-chloropropyl)amino)-p-toluic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and an amino group that is further substituted with two 2-chloropropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzoic acid.
Formation of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where 4-methylbenzoic acid reacts with N,N-bis(2-chloropropyl)amine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The chlorine atoms in the 2-chloropropyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Primary amines.
Substitution: Compounds with azide or thiocyanate groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N,N-bis(2-chloropropyl)amino)fluorene
- N,N-bis(2-chloropropyl)aniline
Uniqueness
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid is unique due to the presence of both a benzoic acid core and the bis(2-chloropropyl)amino group. This combination imparts distinct chemical and biological properties that are not found in similar compounds.
Propiedades
Número CAS |
54941-23-0 |
|---|---|
Fórmula molecular |
C14H19Cl2NO2 |
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
3-[bis(2-chloropropyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C14H19Cl2NO2/c1-9-4-5-12(14(18)19)6-13(9)17(7-10(2)15)8-11(3)16/h4-6,10-11H,7-8H2,1-3H3,(H,18,19) |
Clave InChI |
JHKAMWMWNMZLLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)N(CC(C)Cl)CC(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


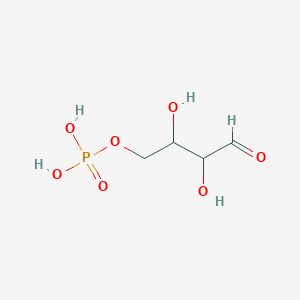
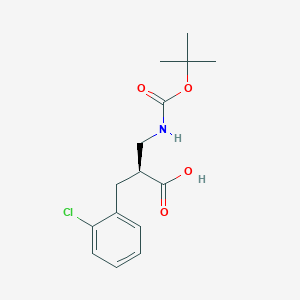
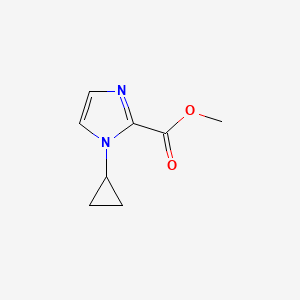
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)

![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
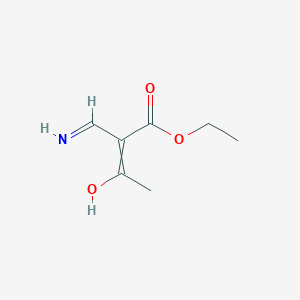

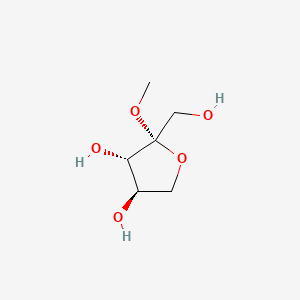

![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)

